molecular formula C6H4F4N2 B1409160 2-Amino-4-fluoro-6-(trifluoromethyl)pyridine CAS No. 1227514-92-2

2-Amino-4-fluoro-6-(trifluoromethyl)pyridine

Cat. No.: B1409160
CAS No.: 1227514-92-2
M. Wt: 180.1 g/mol
InChI Key: JTWQZCJDENRMKM-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-6-(trifluoromethyl)pyridine is a advanced pyridine-based chemical intermediate designed for research and development in the agrochemical and pharmaceutical industries. This multi-functional scaffold combines a trifluoromethyl group, a fluorine atom, and an amino group on a pyridine ring, a combination known to confer highly desirable physicochemical properties to candidate compounds. The presence of the trifluoromethyl group is a well-established strategy in discovery chemistry, as it acts as a strong electron-withdrawing group that can significantly influence a molecule's metabolism, translocation, and biomolecular affinity . The incorporation of fluorine and its derivatives is a key driver in modern agrochemical and pharmaceutical innovation, with over 50% of pesticides launched in the last two decades being fluorinated . This compound serves as a critical building block for the synthesis of novel crop protection agents, including potential fungicides and herbicides. Its structure is analogous to other trifluoromethylpyridine intermediates that are key components in commercially successful agrochemicals such as picoxystrobin (a fungicide) and fluazifop (a herbicide) . The unique properties of the trifluoromethylpyridine moiety can contribute to lower application doses, help overcome pest resistance, and reduce environmental impact due to increased efficacy . In the pharmaceutical sector, this intermediate offers valuable potential for creating new active ingredients, as the TFMP moiety is present in several approved pharmaceutical and veterinary products . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWQZCJDENRMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-6-(trifluoromethyl)pyridine typically involves the reaction of 2-fluoro-4-trifluoromethyl-pyridine with acetamidine hydrochloride in the presence of sodium hydroxide, water, and dimethyl sulfoxide . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluoro-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield alkylated or acylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

2-Amino-4-fluoro-6-(trifluoromethyl)pyridine serves as an essential intermediate in the synthesis of various pharmaceutical compounds:

  • nNOS Inhibitors : Research indicates that derivatives of this compound exhibit potent inhibition of neuronal nitric oxide synthase (nNOS), which is significant for developing treatments for neurological disorders .
  • Bimiralisib : This compound is a key intermediate in the synthesis of bimiralisib, an investigational drug targeting cancer pathways .
  • Fluorinated Drugs : Fluorinated compounds are increasingly prevalent in drug formulations due to their enhanced bioactivity. Approximately 25% of small-molecule drugs currently on the market contain fluorine . The unique properties imparted by fluorination can lead to improved pharmacokinetics and efficacy.

Agrochemical Applications

In agrochemistry, 2-amino-4-fluoro-6-(trifluoromethyl)pyridine derivatives are utilized for crop protection:

  • Pesticides : The trifluoromethyl group enhances the biological activity of pesticides by improving their efficacy against pests while minimizing environmental impact . Over 20 agrochemical products containing this moiety have been registered, indicating its importance in modern agriculture.
  • Market Trends : The trend towards fluorinated agrochemicals is expected to grow, driven by their enhanced performance characteristics such as increased lipophilicity and solubility .

Case Studies

Application AreaCase Study DescriptionFindings
PharmaceuticalsDevelopment of nNOS inhibitorsDemonstrated selective inhibition with potential therapeutic benefits for neurodegenerative diseases .
AgrochemicalsUse in Fluazifop-butylFirst TFMP derivative introduced; established efficacy in pest control leading to over 20 registered products .
Drug DevelopmentSynthesis of bimiralisibHighlighted as a critical step in developing targeted cancer therapies, showcasing versatility in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards molecular targets, while the amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 2-Amino-4-fluoro-6-(trifluoromethyl)pyridine with analogous pyridine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions
2-Amino-4-fluoro-6-(trifluoromethyl)pyridine 1227514-92-2 C₆H₄F₄N₂ 180.10 2-NH₂, 4-F, 6-CF₃
2-Amino-6-(trifluoromethyl)pyridine 274-95-3 C₆H₅F₃N₂ 162.11 2-NH₂, 6-CF₃
4-Amino-2-chloro-6-(trifluoromethyl)pyridine 34486-22-1 C₆H₄ClF₃N₂ 196.56 4-NH₂, 2-Cl, 6-CF₃
2-Amino-4-(trifluoromethyl)pyridine 4214-73-7 C₆H₅F₃N₂ 162.11 2-NH₂, 4-CF₃
5-(Trifluoromethyl)pyridin-2-amine 42182-27-4 C₆H₅F₃N₂ 162.11 2-NH₂, 5-CF₃

Key Observations :

  • Substituent Effects : The trifluoromethyl group at position 6 in the target compound enhances steric hindrance and electron-withdrawing effects compared to its positional isomers (e.g., 4-CF₃ or 5-CF₃). This impacts reactivity in nucleophilic aromatic substitution .
  • Molecular Weight: The additional fluorine atom in the target compound increases its molecular weight by ~18 g/mol compared to non-fluoro analogs like 2-Amino-6-CF₃ pyridine .

Stability and Handling

  • Thermal Stability : The CF₃ group enhances thermal stability, making the compound suitable for high-temperature reactions.

Biological Activity

Overview

2-Amino-4-fluoro-6-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by its unique pyridine ring substituted with amino, fluoro, and trifluoromethyl groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in drug design and development.

The biological activity of 2-Amino-4-fluoro-6-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity towards molecular targets, while the amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions, making it a valuable pharmacophore in drug design .

Medicinal Chemistry

Research indicates that 2-Amino-4-fluoro-6-(trifluoromethyl)pyridine can serve as a lead compound in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance metabolic stability and bioavailability. For instance, studies have shown that derivatives of this compound exhibit promising antitubercular activity, with some derivatives demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Antibacterial Activity

Recent investigations into the antibacterial properties of trifluoromethylpyridine derivatives show that they exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The MIC values for these compounds indicate their potential as alternatives to conventional antibiotics .

Case Studies

  • Antitubercular Activity : A study involving a series of fluorinated chalcones and their derivatives revealed that certain compounds exhibited significant antitubercular activity with MIC values ranging from 8 μM to 134 μM. The most potent compound showed a binding energy of -9.67 Kcal/mol against thymidylate kinase, highlighting its potential as a lead molecule for drug development .
  • Antibacterial Screening : In another study focusing on trifluoromethylpyridine amide derivatives, various compounds were synthesized and tested for their antibacterial efficacy. The results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics, with specific MIC values demonstrating their effectiveness against resistant bacterial strains .

Table 1: Summary of Antitubercular Activities of Selected Compounds

CompoundStructureMIC (μM)Comparison
Compound 40Structure8Comparable to ciprofloxacin
Compound 30Structure16Similar activity
Compound 27Structure18Less potent than pyrazinamide

Table 2: Antibacterial Activity of Trifluoromethylpyridine Derivatives

DerivativeTarget BacteriaMIC (μg/mL)
E1S. aureus40
E2E. coli26
F1P. aeruginosa33

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-4-fluoro-6-(trifluoromethyl)pyridine, and how can reaction yields be improved?

A multi-step approach is typically employed:

  • Fluorination and Functionalization : Introduce fluorine via nucleophilic substitution (e.g., using NaH and bromo-fluoroethane in THF) .
  • Deprotection : Remove protective groups (e.g., pyrrolidine derivatives) under acidic or catalytic conditions to yield the free amine .
  • Trifluoromethylation : Incorporate the trifluoromethyl group via cross-coupling reactions (e.g., using Cu-mediated methods) or direct substitution .

Q. Key Data :

StepReagents/ConditionsYield (%)
FluorinationNaH, 1-bromo-2-fluoroethane, THF, 0°C→RT31–63%
DeprotectionHCl/MeOH, reflux55–81%

Q. Optimization Tips :

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or LC-MS to isolate intermediates promptly.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral signatures should researchers prioritize?

  • 1H/19F NMR :
    • 1H : Look for aromatic protons in the pyridine ring (δ 6.5–8.5 ppm) and amine protons (δ 4.5–5.5 ppm, broad if free) .
    • 19F : Distinct signals for CF3 (~-60 to -70 ppm) and C-F (~-110 to -120 ppm) groups .
  • IR Spectroscopy : Confirm amine (-NH2, ~3300–3500 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches .
  • Mass Spectrometry : Exact mass analysis (e.g., HRMS) to verify molecular ion [M+H]+ .

Q. Example NMR Data :

Group1H Shift (ppm)19F Shift (ppm)
CF3--63.5
Pyridine H7.2–8.1-

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

Discrepancies often arise from:

  • Polymorphism : Crystallize the compound under varied conditions (e.g., solvent polarity, temperature) and analyze via XRD .
  • Tautomerism : Use VT-NMR (variable-temperature NMR) to detect amine-imine equilibria .
  • Electron-Withdrawing Effects : The CF3 group reduces electron density, altering solubility in polar solvents. Test solubility in DMSO vs. chloroform and correlate with DFT calculations .

Q. Troubleshooting Workflow :

Reproduce synthesis under standardized conditions.

Characterize batches via DSC (differential scanning calorimetry) to identify polymorphs.

Validate reactivity using kinetic studies (e.g., SNAr reactions with varying nucleophiles) .

Q. What strategies mitigate low yields during regioselective fluorination or trifluoromethylation?

  • Directed Metalation : Use directing groups (e.g., -NH2) to enhance selectivity. For example, LDA (lithium diisopropylamide) directs fluorination to the 4-position .
  • Protective Group Engineering : Temporary protection of the amine with Boc or Fmoc groups prevents undesired side reactions .
  • Catalytic Systems : Employ Pd/Cu catalysts for cross-coupling trifluoromethyl groups, improving efficiency .

Q. Case Study :

  • Unprotected Amine : Yields drop due to side reactions (e.g., 31% without protection ).
  • Protected Amine : Yields increase to >60% after Boc-group introduction .

Q. How can this compound serve as a scaffold for designing enzyme inhibitors or biochemical probes?

  • Structure-Activity Relationship (SAR) : Modify substituents to enhance binding:
    • Fluorine : Increases metabolic stability and membrane permeability .
    • Trifluoromethyl : Enhances hydrophobic interactions with enzyme pockets .
  • Applications :
    • Kinase Inhibitors : The pyridine core mimics ATP-binding motifs. Test against kinases like EGFR or VEGFR using fluorescence polarization assays .
    • PET Tracers : Replace 19F with 18F for radiolabeling and in vivo imaging .

Q. Design Protocol :

Synthesize derivatives with varied substituents (e.g., -Cl, -CN) at the 2-position.

Screen against target enzymes using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Q. What analytical methods are critical for detecting degradation products or impurities in stability studies?

  • HPLC-MS : Monitor hydrolytic degradation (e.g., loss of -CF3 or -F groups) under accelerated conditions (40°C/75% RH) .
  • XPS (X-ray Photoelectron Spectroscopy) : Detect surface oxidation of fluorine atoms .
  • Forced Degradation : Expose to UV light, acid/base, and oxidizers (e.g., H2O2) to identify labile sites .

Q. Stability Data :

ConditionDegradation PathwayMajor Impurity
Acidic (pH 2)Hydrolysis of -CF32-Amino-4-fluoro-6-carboxypyridine
Oxidative (H2O2)N-Oxide formationPyridine N-oxide derivative

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-fluoro-6-(trifluoromethyl)pyridine
Reactant of Route 2
2-Amino-4-fluoro-6-(trifluoromethyl)pyridine

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